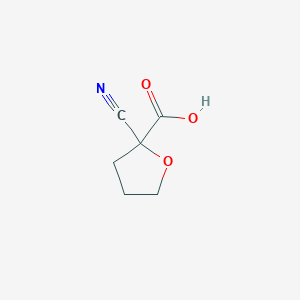

2-Cyanooxolane-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanooxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBIYDYMJSNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanooxolane 2 Carboxylic Acid and Its Analogues

Direct Synthesis Approaches to 2-Cyanooxolane-2-carboxylic Acid

Direct synthesis aims to construct the target molecule or its immediate precursors in a limited number of steps. For a compound like this compound, this could involve creating the α-cyano carboxylate structure on a pre-formed oxolane ring. A plausible, though not explicitly documented, route could be the hydrolysis of a corresponding ester, 2-cyanooxolane-2-carboxylate, which itself could be formed via cyanation of an α-halo ester. Another potential pathway is the reaction of an appropriate oxolane-based ketone with a cyanide source, followed by oxidation.

Carbonylation reactions, which introduce a carbonyl group using carbon monoxide (CO) or a surrogate, represent a powerful tool for synthesizing carboxylic acids and their derivatives. organic-chemistry.orgchemrxiv.org For the synthesis of α-cyano carboxylic esters, which are direct precursors to the target acid, palladium-catalyzed carbonylation of α-diazocarbonyl compounds or N-tosylhydrazone salts in the presence of various nucleophiles offers a mild and efficient route. organic-chemistry.org These reactions proceed through ketene (B1206846) intermediates that can be trapped to form the desired products. organic-chemistry.org

Another approach involves the use of cyanide salts as carbonyl precursors in carbon monoxide-free carboxylation systems. rsc.org Copper-catalyzed protocols using sodium cyanide can synthesize various carboxylic acid derivatives, including esters and amides. rsc.org Furthermore, a strategy using azobisisobutyronitrile (AIBN) as a carbonyl source in a copper-catalyzed C-H bond carbonylation has been developed, avoiding the hazards associated with cyanide salts. rsc.org In this process, AIBN generates a cyano radical that participates in the carbonylation. rsc.org

Table 1: Selected Carbonylation Strategies for Carboxylic Acid Derivative Synthesis

| Catalyst System | Carbonyl Source | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Palladium (Pd) | CO (atmospheric pressure) | α-Diazocarbonyl compounds | Carboxylic acid derivatives | Mild conditions, proceeds via ketene intermediates. organic-chemistry.org |

| Copper (Cu) | Sodium Cyanide (NaCN) | Various (for intra/intermolecular reactions) | Esters, amides, lactones, lactams | CO-free system. rsc.org |

| Copper (Cu) | AIBN | Benzamides | Carboxylic acid derivatives | Regioselective C-H bond carbonylation, avoids cyanide. rsc.org |

| Nickel (Ni) | CO2 | Benzyl halides | Carboxylic acids | Proceeds at room temperature and atmospheric pressure. |

Oxidative Pathways to Carboxylic Acid Formation from Precursors

Oxidative methods are fundamental to the synthesis of carboxylic acids from a range of functional groups. These pathways can involve the cleavage of C-C bonds or the oxidation of alcohols, aldehydes, ketones, and alkynes.

Visible-light-promoted oxidative cleavage reactions offer a milder and more sustainable alternative to traditional methods like ozonolysis for transforming alkenes and other precursors into carbonyl compounds. nih.gov These methods often utilize photocatalysts to activate molecular oxygen. nih.gov For instance, an aerobic photooxidative cleavage of vicinal diols to yield carboxylic acids can be achieved using 2-chloroanthraquinone (B1664062) under photoirradiation. organic-chemistry.org This metal-free approach uses molecular oxygen as the terminal oxidant. organic-chemistry.org

Styrene derivatives can be cleaved using solar or blue light in the presence of polymeric carbon nitrides (PCN) as a metal-free heterogeneous photocatalyst. nih.gov Another strategy involves a visible-light-promoted, sodium benzenesulfinate-catalyzed aerobic cleavage of alkenes, which proceeds through a charge transfer complex with molecular oxygen. nih.gov These methods could be adapted to cleave a precursor containing a vinyl or diol group at the C2 position of a 2-cyanooxolane ring to generate the desired carboxylic acid.

Metal-free oxidative cleavage provides an environmentally benign route to carboxylic acids. researchgate.netresearchgate.net A prominent method is the ozonolysis of alkenes and alkynes, which effectively cleaves carbon-carbon multiple bonds to produce carbonyl compounds, including carboxylic acids. orgoreview.comchemistrysteps.compearson.com The cleavage of internal alkynes with ozone, followed by aqueous work-up, yields two carboxylic acid molecules. orgoreview.commasterorganicchemistry.com

Other metal-free techniques include the use of PhI(OAc)2 to mediate the nitrogenation and cleavage of alkenes, using an ammonium (B1175870) salt as the nitrogen source to afford nitriles. organic-chemistry.org While this produces nitriles, related oxidative cleavage methods can be directed towards carboxylic acid formation. The oxidative cleavage of C(O)-C bonds in ketones represents another pathway to access valuable molecules. researchgate.net

The oxidation of primary alcohols is a direct and widely used method for synthesizing carboxylic acids. organic-chemistry.orgnih.gov A variety of catalytic systems have been developed to achieve this transformation efficiently and selectively. Ruthenium-based catalysts are particularly effective. rsc.orggoogle.com For example, a phosphine-free NHC-ruthenium catalyst can selectively oxidize primary alcohols to carboxylic acids in water, a green solvent, with molecular hydrogen as the only byproduct. rsc.org This dehydrogenative pathway is atom-economical and environmentally friendly. nih.govrsc.org Another ruthenium-catalyzed process uses Oxone as the oxidant under mild, neutral conditions. organic-chemistry.org

Other catalytic systems for alcohol oxidation include those based on chromium trioxide (CrO3) with periodic acid (H5IO6), and palladium on carbon (Pd/C) with sodium borohydride (B1222165) (NaBH4) and a base under an oxygen atmosphere. organic-chemistry.org

Table 2: Catalytic Systems for the Oxidation of Primary Alcohols to Carboxylic Acids

| Catalyst System | Oxidant/Conditions | Solvent | Key Advantages |

|---|---|---|---|

| Phosphine-free NHC-Ruthenium | Dehydrogenative (no external oxidant) | Water | Green process, H2 is the only byproduct. rsc.org |

| Ruthenium complex | Basic aqueous solution | Water | Uses water as the oxygen atom source. nih.gov |

| CrO3 (catalytic) | H5IO6 | Wet Acetonitrile (B52724) (MeCN) | High yields, no significant racemization at adjacent chiral centers. organic-chemistry.org |

| Pd/C | O2 or Air, NaBH4, Base (e.g., K2CO3) | Aqueous Ethanol/Methanol | Room temperature reaction, recyclable catalyst. organic-chemistry.org |

| Fe(NO3)3·9H2O / TEMPO / MCl | O2 or Air | Not specified | Room temperature, high yields. organic-chemistry.org |

Oxidation of Ketones and Alkynes

The oxidative cleavage of cyclic ketones and alkynes provides alternative routes to carboxylic acids, often resulting in dicarboxylic acids or chain-shortened acids.

Oxidation of Ketones: Cyclic ketones can be oxidized to dicarboxylic acids using oxygen or air in the presence of transition metal catalysts. bibliotekanauki.plresearchgate.net For instance, cyclopentanone (B42830) can be oxidized to glutaric acid with high conversion and selectivity using a manganese(II) salt as the catalyst in acetic acid. bibliotekanauki.plresearchgate.net The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of the desired dicarboxylic acid. bibliotekanauki.pl Base-catalyzed oxidation of cyclic ketones (C5 to C12) using a strong base in a dipolar aprotic solvent like hexamethyl phosphoramide (B1221513) is also an effective method. google.com

Table 3: Oxidation of Cyclic Ketones to Dicarboxylic Acids

| Substrate | Catalyst/Reagent | Oxidant | Product | Selectivity/Yield |

|---|---|---|---|---|

| Cyclopentanone | Mn(II) salt | Oxygen/Air | Glutaric acid | Up to 68% selectivity. researchgate.net |

| Cyclohexanone | Co²⁺/Mn²⁺, Alkyl nitrites | Oxygen | Adipic acid | High selectivity observed at 80 °C. researchgate.net |

| Cyclododecanone | Sodium hydroxide (B78521) | Not specified | Dodecanedioic acid | 48% yield at 80 °C. google.com |

Oxidation of Alkynes: Alkynes can be oxidatively cleaved to form carboxylic acids using strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4). orgoreview.commasterorganicchemistry.comlibretexts.org The cleavage of an internal alkyne results in two carboxylic acid molecules, while a terminal alkyne yields a carboxylic acid and carbon dioxide. masterorganicchemistry.com Ruthenium catalysts have also been employed for this transformation. An efficient method uses a combination of ruthenium dioxide (RuO2), Oxone, and sodium bicarbonate to oxidize various alkynes to carboxylic acids in excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org

Carboxylation Reactions on C(sp³)-H Bonds

Direct carboxylation of C(sp³)-H bonds represents a highly atom-economical and attractive strategy for the synthesis of carboxylic acids, including derivatives of oxolane. nih.govresearcher.liferesearchgate.net This approach avoids the pre-functionalization of the substrate, thereby shortening the synthetic sequence. While the direct carboxylation of unactivated C(sp³)-H bonds remains a challenge due to their inherent inertness, significant progress has been made in the carboxylation of activated C(sp³)-H bonds, such as those adjacent to an oxygen atom in an oxolane ring. nih.govmdpi.com Base-mediated deprotonation of an activated C(sp³)-H bond can generate a carbanion that subsequently reacts with carbon dioxide (CO₂) to form the corresponding carboxylate. mdpi.com

Recent advancements have focused on transition-metal-catalyzed and light-driven methods to overcome the high activation barrier of C-H bond carboxylation. researchgate.netnih.gov For instance, photochemical methods have shown promise in the carboxylation of challenging, non-acidic C(sp³)-H bonds. nih.gov

Hydrolysis of Nitriles and Amides Precursors

The hydrolysis of nitriles and amides serves as a reliable and widely used method for the synthesis of carboxylic acids. libretexts.org For the synthesis of this compound, a precursor such as 2-cyanooxolane-2-carbonitrile or 2-cyanooxolane-2-carboxamide would be required.

Nitrile hydrolysis can be performed under either acidic or basic conditions. commonorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. libretexts.org In this process, the nitrile is converted directly to a carboxylic acid. lumenlearning.com Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base such as sodium hydroxide solution, which initially produces a carboxylate salt and ammonia. libretexts.org Subsequent acidification with a strong acid is necessary to liberate the free carboxylic acid. libretexts.org

The hydrolysis of nitriles is a powerful tool as the nitrile group itself can be introduced via nucleophilic substitution of an alkyl halide with a cyanide anion, thereby allowing for a two-step synthesis of a carboxylic acid with an additional carbon atom. libretexts.orgopenstax.org

Biocatalytic hydrolysis of nitriles, using enzymes such as nitrilases or a combination of nitrile hydratases and amidases, offers a green alternative to chemical methods. researchgate.netresearchgate.net These enzymatic methods can proceed under mild conditions and exhibit high selectivity, which is particularly advantageous for the synthesis of complex molecules. researchgate.netresearchgate.net

Grignard Reagent-Mediated Carboxylation

Carboxylation of Grignard reagents is a classic and effective method for preparing carboxylic acids. libretexts.org This method involves the reaction of an organomagnesium halide (Grignard reagent) with carbon dioxide, typically by bubbling dry CO₂ gas through a solution of the Grignard reagent. openstax.org The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of CO₂ to form a magnesium carboxylate salt. libretexts.orgtransformationtutoring.com Subsequent protonation with an aqueous acid yields the final carboxylic acid. openstax.org

To synthesize an analogue of this compound using this method, a Grignard reagent would need to be formed at the 2-position of the oxolane ring. A key limitation of this method is the incompatibility of Grignard reagents with acidic protons or other reactive functional groups within the same molecule. libretexts.orgpressbooks.pub

Hydrolysis of Acyl Halides, Anhydrides, and Esters

Carboxylic acid derivatives such as acyl halides, anhydrides, and esters can be hydrolyzed to yield the corresponding carboxylic acid. libretexts.orgpressbooks.pub These reactions are fundamental in organic synthesis.

Acyl Halide Hydrolysis: Acyl halides are highly reactive and readily hydrolyze upon contact with water to form carboxylic acids. libretexts.orgopenstax.org The reaction is a nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org Due to the formation of hydrogen halides as a byproduct, these reactions are often carried out in the presence of a base like pyridine (B92270) to neutralize the acid. openstax.org

Anhydride (B1165640) Hydrolysis: Acid anhydrides also undergo hydrolysis to produce carboxylic acids. This reaction is generally slower than the hydrolysis of acyl halides but can be catalyzed by acid or base. pressbooks.pub

Ester Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification. Base-promoted hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt, which then requires acidification to produce the free carboxylic acid. pressbooks.pub

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has seen the development of powerful techniques that offer improved efficiency, selectivity, and sustainability for the synthesis of carboxylic acids.

Visible-Light Photoredox Catalysis in C-H Carboxylation

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the activation of strong chemical bonds under mild conditions. rsc.orgrsc.org This technique has been successfully applied to the direct carboxylation of C(sp³)-H bonds with CO₂. nih.govresearcher.lifeorganic-chemistry.org

The general mechanism involves a photocatalyst that, upon excitation by visible light, initiates a single-electron transfer process. This can lead to the generation of a radical intermediate from the C-H bond, which is then converted to a carbanion. nih.govresearcher.life This carbanion subsequently reacts with CO₂ to form the carboxylated product. nih.govresearcher.life This methodology has been used for the synthesis of various all-carbon quaternary carboxylic acids and has shown good functional group tolerance and broad substrate scope. nih.govorganic-chemistry.org This approach offers a sustainable and practical pathway for synthesizing valuable carboxylic acids. organic-chemistry.org

Electrochemical Synthesis Pathways for Carboxylic Acids

Electrochemical synthesis provides an environmentally friendly alternative to traditional chemical methods by using electricity as a "clean" reagent to drive chemical transformations. core.ac.ukrsc.org Electrosynthesis has been applied to the production of carboxylic acids through various pathways, including the electrocarboxylation of organic halides. beilstein-journals.orggoogle.com

In a typical electrocarboxylation, an organic substrate is reduced at the cathode in the presence of CO₂. This reduction can generate a reactive intermediate, such as a radical or an anion, which then reacts with CO₂ to form the carboxylate. beilstein-journals.org The process can be carried out in undivided or divided cells, and the choice of electrode material can significantly influence the reaction's efficiency. core.ac.ukbeilstein-journals.org This method has the potential for scalability and can avoid the use of stoichiometric metal reductants often required in traditional carboxylation reactions. core.ac.uk Furthermore, electrochemical methods have been explored for the non-decarboxylative conversion of carboxylic acids to their corresponding anhydrides, highlighting the versatility of electrosynthesis in carboxylic acid chemistry. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ajchem-a.comoatext.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, a process known as dielectric heating. scispace.comresearchgate.net The ability of a substance to absorb microwave energy is dependent on its dielectric properties, with polar molecules and ionic substances being particularly responsive. scispace.com

The advantages of MAOS are numerous and align with the principles of green chemistry. bspublications.net Key benefits include:

Speed: Reactions that typically take hours to complete under conventional heating can often be finished in minutes or even seconds. bspublications.net

Higher Yields: The rapid and uniform heating can minimize the formation of side products, leading to improved yields of the desired compound. ajchem-a.com

Energy Efficiency: Microwaves directly heat the reactants and solvent, which is more energy-efficient than heating the entire reaction vessel. bspublications.net

Solvent Reduction: MAOS can be performed with reduced solvent volumes or even under solvent-free conditions, reducing waste and environmental impact. bspublications.net

Reproducibility: Microwave reactors allow for precise control over reaction parameters, leading to more consistent and reproducible results. ajchem-a.com

While specific examples detailing the synthesis of this compound using MAOS are not extensively documented in the provided results, the general applicability of this technology to various organic transformations, including hydrolysis and condensation reactions, suggests its potential utility in the synthesis of this target molecule and its analogues. scispace.com For instance, the Knoevenagel condensation, a reaction often used to form carbon-carbon bonds and introduce cyano groups, has been successfully performed under microwave irradiation. scispace.com

Table 1: Comparison of Conventional Heating and Microwave-Assisted Organic Synthesis (MAOS)

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Heating Mechanism | Conduction and convection; heats from the outside in | Dielectric heating; direct heating of polar molecules |

| Reaction Time | Hours to days | Seconds to minutes bspublications.net |

| Energy Efficiency | Lower | Higher bspublications.net |

| Yields | Often lower due to side reactions | Generally higher and with greater purity ajchem-a.com |

| Solvent Usage | Typically requires larger volumes | Reduced or solvent-free conditions are possible bspublications.net |

Organocatalytic and Biocatalytic Approaches

In the quest for more sustainable and selective synthetic methods, organocatalysis and biocatalysis have gained significant traction. These approaches offer mild reaction conditions and high levels of stereocontrol, which are crucial for the synthesis of complex, biologically active molecules.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. This field has provided powerful tools for asymmetric synthesis, enabling the creation of chiral molecules with high enantiomeric purity. For instance, organocatalytic Michael additions are a common strategy for constructing stereogenic centers. rsc.org While a direct organocatalytic synthesis of this compound is not explicitly detailed, the principles of organocatalysis are highly relevant. For example, the intramolecular cyclization of certain substrates can be promoted by organocatalysts like DABCO to form heterocyclic structures. nih.gov

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions. rjeid.com This approach is prized for its exceptional selectivity (chemo-, regio-, and enantioselectivity) and its operation under environmentally benign, aqueous conditions. rjeid.comsci-hub.se Enzymes such as hydrolases, oxidoreductases, and ligases are routinely used in organic synthesis. rsc.org

For the synthesis of nitrile-containing compounds, enzymes like aldoxime dehydratases offer a green alternative to traditional chemical methods, which often require harsh conditions. nih.gov Carboxylic acid reductases (CARs) are another class of enzymes with great potential, as they can selectively reduce carboxylic acids to aldehydes, which can be valuable intermediates. sci-hub.se The chemoenzymatic synthesis, which combines chemical and enzymatic steps, is a powerful strategy for producing complex molecules. rjeid.com An example is the enantioselective hydrolysis of esters to produce chiral carboxylic acids, a method that has been applied to the preparation of (R)-tetrahydrofuran-2-carboxylic acid. researchgate.net

Table 2: Overview of Catalytic Approaches

| Catalytic Approach | Catalyst Type | Key Advantages |

|---|---|---|

| Organocatalysis | Small organic molecules (e.g., amines, thioureas) | Metal-free, mild conditions, high enantioselectivity rsc.org |

| Biocatalysis | Enzymes or whole cells | High selectivity, environmentally friendly (aqueous media), mild conditions rjeid.comsci-hub.se |

Stereoselective Synthesis of Chiral this compound Scaffolds

The biological activity of many compounds is intrinsically linked to their three-dimensional structure. Therefore, the development of synthetic methods that can control the stereochemistry of the final product is of paramount importance. This is particularly true for the synthesis of chiral this compound scaffolds.

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific stereoisomers (enantiomers or diastereomers) requires synthetic routes that are either enantioselective or diastereoselective. Enantioselective synthesis produces one enantiomer in excess over the other, while diastereoselective synthesis favors the formation of one diastereomer over others.

A key strategy for achieving enantioselectivity is the use of chiral catalysts or auxiliaries. Asymmetric organocatalysis, for example, has been successfully employed in the synthesis of various chiral carboxylic acid derivatives. rsc.org Another powerful approach is the enzymatic resolution of a racemic mixture. For instance, the enantioselective hydrolysis of racemic ethyl (±)-tetrahydrofuran-2-carboxylate using a protease from Aspergillus melleus yields (R)-tetrahydrofuran-2-carboxylic acid with high enantiomeric excess. researchgate.net

Diastereoselectivity is often controlled by the inherent stereochemistry of the starting material or by the use of a chiral auxiliary that directs the approach of a reagent to one face of the molecule. The hydrogenation of furan-2-carboxylic acid derivatives modified with a chiral auxiliary is a notable example of a diastereoselective reaction that leads to the formation of tetrahydrofuran-2-carboxylic acid with high diastereomeric excess. researchgate.net

Chiral Auxiliaries and Catalysts in Oxolane Ring Formation

The formation of the oxolane (tetrahydrofuran) ring with defined stereochemistry is a critical step in the synthesis of chiral this compound. This can be achieved through various strategies that employ chiral auxiliaries or catalysts.

Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. The hydrogenation of a furan-2-yl-methanone derivative bearing a chiral pyrrolidine-based auxiliary is an effective method for producing tetrahydrofuran-2-carboxylic acid with high enantiomeric excess after removal of the auxiliary. researchgate.net

Chiral catalysts , on the other hand, are chiral molecules that can accelerate a reaction and control its stereochemical course without being consumed in the process. Both organocatalysts and transition metal catalysts can be designed to be chiral and effect highly enantioselective transformations. For instance, chiral palladium complexes are used in a variety of asymmetric reactions. The synthesis of complex molecules often involves the use of chiral ligands, such as phosphine (B1218219) or oxazoline (B21484) ligands, to control the stereoselectivity of metal-catalyzed reactions.

While specific applications of these catalysts for the direct synthesis of this compound are not detailed in the provided search results, their general utility in asymmetric synthesis is well-established and represents a promising avenue for the stereocontrolled synthesis of this target molecule.

Mechanistic Investigations of Reactions Involving 2 Cyanooxolane 2 Carboxylic Acid

Reaction Mechanism Elucidation for 2-Cyanooxolane-2-carboxylic Acid Formation

The formation of this compound and its derivatives involves complex reaction mechanisms that are of significant interest in synthetic organic chemistry. Understanding these pathways allows for the optimization of reaction conditions and the development of new synthetic methodologies.

Radical Intermediates and Reaction Pathways

The generation of radical intermediates is a key strategy in the synthesis of complex molecules. drughunter.com In the context of forming substituted oxolanes, radical reactions offer a powerful alternative to traditional ionic pathways. These reactions often proceed under mild conditions and exhibit unique selectivity.

One common approach involves the generation of carbon-centered radicals from carboxylic acids or their derivatives. beilstein-journals.orgorganic-chemistry.org For instance, photoredox catalysis can be employed to convert aliphatic carboxylic acids into transient alkyl radicals. organic-chemistry.org These radicals can then participate in various bond-forming reactions. The process can be initiated by a single-electron transfer (SET) event, either through oxidation or reduction. beilstein-journals.orgnih.gov

In the synthesis of oxolane rings, an intramolecular cyclization of a radical intermediate is a common strategy. libretexts.org For example, a radical generated on a carbon atom can add to a double bond within the same molecule, leading to the formation of a five-membered ring. libretexts.org The regioselectivity of this cyclization, favoring the formation of a 5-membered ring over a 4- or 6-membered ring, is often observed. libretexts.org

The following table summarizes key aspects of radical-mediated pathways:

| Feature | Description |

| Radical Generation | Can be achieved through photoredox catalysis, leading to either oxidative or reductive decarboxylation of carboxylic acid derivatives. beilstein-journals.org |

| Intermediate | Typically involves a carbon-centered radical. beilstein-journals.org |

| Cyclization | Intramolecular addition of the radical to an unsaturated bond within the molecule to form the oxolane ring. libretexts.org |

| Selectivity | Often favors the formation of 5-membered rings. libretexts.org |

Carbocation Rearrangements and Selectivity in Oxolane Derivatization

Carbocation rearrangements are a frequent occurrence in organic reactions and play a crucial role in determining the final product distribution. libretexts.org These rearrangements involve the migration of a group, such as a hydride or an alkyl group, to a carbocationic center to form a more stable carbocation. libretexts.orgorganicchemistrytutor.com The driving force for this process is the inherent instability of carbocations and the tendency to achieve a more stable electronic state, typically moving from a secondary to a more stable tertiary carbocation. organicchemistrytutor.comlibretexts.org

In the context of oxolane synthesis, carbocation intermediates can be generated through various methods, such as the protonation of a double bond or the departure of a leaving group. libretexts.org Once formed, these carbocations can undergo rearrangements before being trapped by a nucleophile to form the oxolane ring. libretexts.org The potential for rearrangement must always be considered when designing a synthesis involving carbocationic intermediates, as it can lead to the formation of unexpected constitutional isomers. libretexts.org

Computational methods have become increasingly valuable in predicting the outcomes of complex carbocation rearrangements. nih.gov These tools can analyze reaction networks and identify the most likely rearrangement pathways and products. nih.gov

Key factors influencing carbocation rearrangements include:

Carbocation Stability: The rearrangement will proceed to form a more stable carbocation (tertiary > secondary). organicchemistrytutor.com

Migrating Group: Both hydride and alkyl groups can shift. libretexts.org

Reaction Conditions: The specific reagents and solvent can influence the lifetime and reactivity of the carbocation.

Single Electron Transfer Processes

Single Electron Transfer (SET) is a fundamental process in many organic reactions, including those involving the formation of this compound derivatives. acs.org SET can initiate radical reactions by either oxidizing or reducing a substrate. nih.gov In the context of carboxylic acids, SET can lead to the formation of carboxylate radicals, which can then undergo decarboxylation to generate alkyl or aryl radicals. nih.gov

Photoredox catalysis is a powerful tool for initiating SET processes using visible light. beilstein-journals.org This method allows for the generation of reactive radical intermediates under mild conditions. beilstein-journals.org For example, an excited photocatalyst can transfer an electron to or from a carboxylic acid derivative, triggering a cascade of reactions that can lead to the desired product. beilstein-journals.org

Electrochemical methods can also be used to achieve SET, where an electric current drives the oxidation or reduction of the substrate. beilstein-journals.org Anodic oxidation can be used to couple carboxylic acids to electron-rich olefins, proceeding through a radical cation intermediate. beilstein-journals.org

The table below outlines different modes of SET activation for carboxylic acids:

| Activation Mode | Description |

| Oxidative SET | The carboxylic acid or its derivative is oxidized to a radical cation, which can then undergo further reactions. nih.gov |

| Reductive SET | The carboxylic acid derivative is reduced to a radical anion, which can fragment to produce a radical species. beilstein-journals.org |

| Photoredox Catalysis | Utilizes light energy to facilitate electron transfer between a photocatalyst and the substrate. beilstein-journals.org |

| Electrosynthesis | Employs an electric current to drive the oxidation or reduction of the substrate. beilstein-journals.org |

Water Activation in Catalytic Systems

Water can play a crucial role in catalytic systems, not just as a solvent but also as a reactant. In certain transformations, water can act as the source of oxygen atoms. For instance, the catalytic oxidation of primary alcohols to carboxylic acid salts can be achieved using water as the oxygen atom source, with the concomitant generation of hydrogen gas. nih.gov This process is facilitated by a homogeneous ruthenium complex in a basic aqueous solution. nih.gov

While not directly forming this compound, this principle of water activation is relevant to the broader field of carboxylic acid synthesis. The ability to use water as an oxygen source offers a greener and safer alternative to traditional oxidation methods that often rely on stoichiometric amounts of toxic oxidizing agents or pressurized oxygen. nih.gov

Exploration of Intramolecular Cyclization Mechanisms for Oxolane Ring Formation

The formation of the oxolane (tetrahydrofuran) ring is a fundamental transformation in organic synthesis. Intramolecular cyclization is a common and efficient strategy for constructing this five-membered heterocycle. libretexts.org Several mechanistic pathways can lead to oxolane ring formation, each with its own set of advantages and limitations.

One of the most well-established methods is the intramolecular Williamson ether synthesis . beilstein-journals.org This reaction involves the displacement of a leaving group by an alkoxide within the same molecule in an SN2 fashion. beilstein-journals.org

Radical cyclization provides another powerful route to oxolanes. As discussed previously, an intramolecular 5-exo-trig cyclization of a radical intermediate onto a double bond is a highly favored process. libretexts.org

Acid-catalyzed cyclization of unsaturated alcohols is also a viable method. mdpi.com In this approach, a carbocation is generated, which is then trapped by the hydroxyl group to form the cyclic ether. The presence of certain functional groups, such as a silyl (B83357) group on the double bond, can significantly influence the efficiency and stereoselectivity of this reaction. mdpi.com

Finally, anodic olefin coupling reactions represent an electrochemical approach to cyclization. nih.gov Oxidation of an enol ether can generate a radical cation, which is then trapped intramolecularly by a nucleophile, such as a tosylamine, to form the heterocyclic ring. nih.gov

The following table provides a comparative overview of these cyclization methods:

| Cyclization Method | Key Features |

| Intramolecular Williamson Ether Synthesis | SN2 displacement of a leaving group by an alkoxide. beilstein-journals.org |

| Radical Cyclization | Favored 5-exo-trig cyclization of a radical intermediate. libretexts.org |

| Acid-Catalyzed Cyclization | Involves a carbocation intermediate; can be highly stereoselective. mdpi.com |

| Anodic Olefin Coupling | Electrochemical method involving a radical cation intermediate. nih.gov |

Reaction Kinetics and Thermodynamics of this compound Transformations

The Fischer esterification , a common reaction of carboxylic acids, is a reversible process with an equilibrium constant typically close to 1. libretexts.org The rate of this acid-catalyzed reaction is influenced by the steric bulk of the reactants. msu.edu

The hydrolysis of nitriles to form carboxylic acids can be catalyzed by either acid or base. pressbooks.pub This reaction is a key step in synthesizing carboxylic acids from alkyl halides via a nitrile intermediate. msu.edu

Decarboxylation , the loss of carbon dioxide from a carboxylic acid, is another important transformation. The ease of decarboxylation depends on the stability of the resulting carbanion or radical intermediate. For instance, β-keto acids readily decarboxylate upon heating. msu.edu In some cases, dehydrogenation can precede decarboxylation, leading to aromatization as a driving force. nih.gov

The reactivity of carboxylic acid derivatives follows a general trend, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. transformationtutoring.com This reactivity is governed by the nature of the leaving group attached to the acyl carbon.

Mechanistic Insights into Functional Group Interconversions of the Nitrile and Carboxyl Moieties

The reactivity of this compound is characterized by the interplay of its nitrile and carboxylic acid functional groups. Mechanistic studies into the interconversion of these moieties provide a fundamental understanding of the molecule's chemical behavior, enabling controlled transformations into a variety of other functional groups. These reactions are primarily centered around the hydrolysis of the nitrile group and the decarboxylation of the carboxylic acid, as well as other transformations of the carboxyl group.

The hydrolysis of nitriles to carboxylic acids is a well-established transformation that can proceed under either acidic or basic conditions. libretexts.orgchemistrysteps.comlumenlearning.com In both pathways, the reaction progresses through an amide intermediate, which may or may not be isolated. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This initial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.orglumenlearning.compressbooks.pub Following the addition of water, a series of proton transfers and resonance stabilization steps lead to the formation of a protonated amide. This intermediate then undergoes further hydrolysis to yield the corresponding carboxylic acid and ammonium (B1175870). libretexts.org

Conversely, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electron-deficient nitrile carbon. libretexts.orgchemistrysteps.com This forms an imidic acid intermediate after protonation by water. Tautomerization of the imidic acid then yields the more stable amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which upon acidification, provides the carboxylic acid. chemistrysteps.com

The decarboxylation of carboxylic acids is a chemical reaction that results in the removal of the carboxyl group as carbon dioxide (CO₂). allen.in This process is particularly facile for compounds that have a carbonyl group at the β-position relative to the carboxyl group, as seen in β-keto acids. youtube.comorganicchemistrytutor.comtransformationtutoring.com The electron-withdrawing nature of the adjacent nitrile group in this compound can similarly facilitate decarboxylation, often upon heating. transformationtutoring.com The mechanism typically proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable final product. youtube.com

Beyond hydrolysis and decarboxylation, the carboxylic acid moiety of this compound can undergo a range of other functional group interconversions. These include conversion to acid chlorides, esters, and amides. The conversion to an acid chloride is commonly achieved using reagents like thionyl chloride (SOCl₂). transformationtutoring.comlibretexts.org This transformation proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group. libretexts.org

Esterification, the formation of an ester, can be accomplished through various methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. transformationtutoring.comlibretexts.orglibretexts.org Alternatively, diazomethane (B1218177) can be used to form methyl esters. transformationtutoring.comlibretexts.org Amide formation can be achieved by reacting the carboxylic acid with an amine, often with the aid of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. libretexts.org

The following tables summarize the key mechanistic aspects of these functional group interconversions.

| Reaction Type | General Conditions | Key Mechanistic Steps | Intermediate(s) | Final Product(s) |

| Acid-Catalyzed Nitrile Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl), Heat | 1. Protonation of nitrile nitrogen2. Nucleophilic attack by water3. Proton transfer4. Tautomerization5. Hydrolysis of amide | Amide | Carboxylic Acid, Ammonium Salt |

| Base-Catalyzed Nitrile Hydrolysis | Aqueous Base (e.g., NaOH), Heat | 1. Nucleophilic attack by hydroxide2. Protonation by water3. Tautomerization4. Hydrolysis of amide | Imidic Acid, Amide, Carboxylate Salt | Carboxylic Acid (after acidification) |

| Decarboxylation | Heat | 1. Formation of a cyclic transition state2. Elimination of CO₂3. Tautomerization | Enol | Nitrile |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | 1. Nucleophilic attack by carboxylic acid on SOCl₂2. Elimination of SO₂ and Cl⁻3. Attack by Cl⁻ | Acyl Chlorosulfite | Acid Chloride, SO₂, HCl |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by alcohol3. Proton transfer4. Elimination of water | Tetrahedral Intermediate | Ester, Water |

| Amide Formation (with DCC) | Amine, Dicyclohexylcarbodiimide (DCC) | 1. Activation of carboxylic acid by DCC2. Nucleophilic attack by amine3. Rearrangement and elimination | O-Acylisourea Intermediate | Amide, Dicyclohexylurea |

Derivatization Strategies for 2 Cyanooxolane 2 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions to form a variety of derivatives. These reactions are fundamental in organic synthesis for creating esters and amides, which are prevalent in many biologically active compounds and materials. taylorfrancis.comnih.gov

Classical and Green Amidation Methods

Amide bond formation is a cornerstone of organic chemistry. researchgate.net Classical methods for the amidation of carboxylic acids often involve the use of coupling reagents to activate the carboxylic acid. researchgate.net However, there is a growing emphasis on the development of "green" amidation methods that are more environmentally friendly. taylorfrancis.commdpi.com

One such green approach involves the direct amidation of carboxylic acids with amines. taylorfrancis.com This can be achieved under microwave irradiation using silica (B1680970) gel as a solid support, which can act as a catalyst. rsc.org This method has been successfully applied to a range of aliphatic, aromatic, and unsaturated carboxylic acids with various primary and secondary amines. rsc.org Another sustainable approach utilizes enzymes, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts in green solvents like cyclopentyl methyl ether. nih.gov This enzymatic method allows for high conversion and yields without the need for extensive purification. nih.gov

Boron-based catalysts and various heterogeneous catalytic systems are also being explored for direct amidation reactions. taylorfrancis.com The choice of catalyst and reaction conditions, such as temperature and solvent, plays a crucial role in the efficiency and selectivity of the amidation process.

Table 1: Comparison of Amidation Methods

| Method | Catalyst/Reagent | Conditions | Advantages |

| Classical Amidation | Coupling Reagents (e.g., DCC, EDC) | Typically organic solvents | Well-established, broad substrate scope researchgate.netthermofisher.com |

| Microwave-Assisted | Silica Gel | Microwave irradiation, solvent-free or minimal solvent mdpi.comrsc.org | Rapid, efficient, environmentally friendly mdpi.comrsc.org |

| Enzymatic Amidation | Candida antarctica lipase B (CALB) | Green solvents (e.g., cyclopentyl methyl ether) nih.gov | Sustainable, high selectivity, mild conditions nih.gov |

| Boron-Catalyzed | Boronic acids | Varies | Catalytic, direct amidation taylorfrancis.com |

Activation of Carboxylic Acids for Derivatization

To facilitate derivatization, the carboxylic acid group often needs to be "activated." This involves converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack. researchgate.net Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which are often used in aqueous solutions. thermofisher.com The inclusion of N-hydroxysulfosuccinimide can further enhance the efficiency of EDAC-mediated coupling. thermofisher.com

In organic solvents, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide are frequently used. thermofisher.com Another method involves the use of 2-bromo-1-methylpyridinium (B1194362) iodide to activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.govuu.nl For esterification, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy. chemistrysteps.comcommonorganicchemistry.com The resulting acid chloride is highly reactive and readily undergoes esterification with alcohols. chemistrysteps.com

Table 2: Common Activating Reagents for Carboxylic Acids

| Activating Reagent | Resulting Intermediate | Typical Reaction Conditions |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | O-acylisourea | Aqueous solution thermofisher.com |

| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Organic solvents thermofisher.com |

| 2-Bromo-1-methylpyridinium iodide | Activated ester | Dichloromethane, acetonitrile (B52724) uu.nl |

| Thionyl chloride (SOCl₂) | Acid chloride | Varies chemistrysteps.com |

| Oxalyl chloride | Acid chloride | Varies commonorganicchemistry.com |

Transformations of the Nitrile Group to Other Functionalities

The nitrile group (C≡N) is a versatile functional group that can be converted into several other important functionalities, primarily through hydrolysis and reduction reactions.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles can yield either amides or carboxylic acids, depending on the reaction conditions. lumenlearning.com This process involves the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com

In the presence of an acid catalyst, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of a weak nucleophile like water. lumenlearning.com The reaction typically proceeds through an amide intermediate, which can be isolated or further hydrolyzed to the carboxylic acid upon extended reaction times or harsher conditions. lumenlearning.comlibretexts.org

Base-catalyzed hydrolysis involves the direct addition of a strong nucleophile, such as a hydroxide (B78521) ion, to the nitrile carbon. libretexts.orgchemistrysteps.com This initially forms an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Similar to acid-catalyzed hydrolysis, the amide can then be further hydrolyzed to a carboxylate salt. chemistrysteps.com To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

Reduction to Amines

Nitriles can be reduced to primary amines using various reducing agents. wikipedia.orgchemguide.co.uk Catalytic hydrogenation is an economically viable method, often employing catalysts like Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction is typically carried out under hydrogen pressure. wikipedia.org

Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. chemguide.co.ukyoutube.com The reaction is typically performed in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Diisobutylaluminum hydride (DIBAL-H) can also be used, and under controlled conditions, it can selectively reduce the nitrile to an aldehyde. wikipedia.orgyoutube.com

Regioselective Functionalization of the Oxolane Ring System

The functionalization of the oxolane (tetrahydrofuran) ring itself presents a greater challenge due to the lower reactivity of the C-H bonds. However, regioselective functionalization can be achieved through various strategies. One approach involves the ring-opening of the tetrahydrofuran (B95107) system. For instance, using a strong electrophilic activator like triflic anhydride (B1165640) (Tf₂O) can generate a reactive intermediate that triggers a regioselective ring-opening in the presence of nucleophiles. nih.gov

Directed metalation is another powerful technique for the regioselective functionalization of aromatic and heterocyclic systems, and similar principles can be applied to saturated rings like oxolane. uni-muenchen.de This involves the use of a directing group to guide a strong base to deprotonate a specific C-H bond, creating a carbanion that can then react with an electrophile. uni-muenchen.de While less common for simple oxolanes, the presence of activating substituents on the ring can facilitate such regioselective metalation reactions. researchgate.net

Derivatization and Protection Strategies for 2-Cyanooxolane-2-carboxylic Acid Remain Undocumented in Publicly Available Scientific Literature

A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of specific information regarding the derivatization and orthogonal protection/deprotection strategies for the chemical compound This compound . While general principles of carboxylic acid derivatization and protecting group chemistry are well-established fields within organic synthesis, specific applications, detailed research findings, or established protocols pertaining to this particular molecule could not be located.

Consequently, the creation of a detailed and scientifically accurate article as per the requested outline, including data tables and specific research findings on the derivatization and orthogonal protection of this compound, is not possible at this time. The requested sections and subsections require specific experimental data, reaction schemes, and established methodologies that are not present in the accessible scientific domain for this compound.

General strategies for the derivatization of carboxylic acids often involve the transformation of the carboxyl group into esters, amides, or acid chlorides to modulate reactivity or facilitate purification. Similarly, orthogonal protection strategies are crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others. These strategies are fundamental in fields like peptide synthesis and natural product total synthesis. However, without specific studies on this compound, any discussion would be purely hypothetical and would not meet the required standards of a professional and authoritative article based on diverse and verifiable sources.

To provide a scientifically rigorous and valuable article on this topic, dedicated research into the chemical reactivity and synthetic applications of this compound would be necessary. Such research would need to explore various reaction conditions for derivatization and test the stability and selective cleavage of different protecting groups on the molecule.

At present, the scientific community has not published such specific findings, precluding the generation of the requested content.

Computational Chemistry and Theoretical Analysis of 2 Cyanooxolane 2 Carboxylic Acid

Molecular Structure and Conformation Analysis

A computational study would begin with an exploration of the molecule's three-dimensional structure. The five-membered oxolane ring is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. The presence of two bulky substituents at the C2 position—a cyano group and a carboxylic acid group—would significantly influence the preferred conformation by minimizing steric hindrance.

Quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to determine the geometries of all possible stable conformers and their relative energies. This analysis would identify the global minimum energy structure, which is the most stable conformation of the molecule.

Hypothetical Data for Conformation Analysis: A computational study would produce a table similar to this, ranking conformers by their relative stability.

| Conformer | Ring Pucker | Relative Energy (kcal/mol) |

| 1 | C3'-endo (Envelope) | 0.00 |

| 2 | C2'-exo (Twist) | 1.5 |

| 3 | C4'-exo (Envelope) | 2.1 |

| Note: This table is illustrative and not based on actual experimental or computational data. |

Electronic Structure and Reactivity Predictions

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital Theory ApplicationsFrontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity.nih.govresearchgate.netIt focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity.researchgate.net

For 2-Cyanooxolane-2-carboxylic acid, the HOMO would likely be localized on the oxygen atoms of the carboxylate group, while the LUMO could be associated with the π* orbitals of the carbonyl and cyano groups.

Illustrative FMO Data Table: A detailed study would yield specific energy values for these orbitals.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on carboxylate oxygen lone pairs |

| LUMO | -1.2 | Primarily located on C=O and C≡N π* orbitals |

| HOMO-LUMO Gap | 7.3 | Indicates moderate chemical stability |

| Note: This table is illustrative and not based on actual experimental or computational data. |

Reaction Mechanism Modeling using Quantum Chemical Calculations

Computational modeling can elucidate the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering valuable insights into the structural and electronic characteristics of molecules. By simulating spectra, researchers can aid in the interpretation of experimental data, confirm molecular structures, and understand the relationship between structure and spectroscopic behavior. For this compound, theoretical simulations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are crucial for its characterization.

NMR Chemical Shift Predictions (GIAO method)

The prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. liverpool.ac.ukmdpi.com This method, typically employed in conjunction with Density Functional Theory (DFT), has been shown to provide accurate predictions of both proton (¹H) and carbon-¹³ (¹³C) chemical shifts, provided that an appropriate functional and basis set are chosen. mdpi.com The accuracy of the GIAO method helps in assigning signals in complex experimental spectra and can be used to study conformational effects on chemical shifts. liverpool.ac.uk

For this compound, theoretical chemical shifts can be calculated for each unique proton and carbon atom. The chemical environment of each nucleus, dictated by factors such as electron density, hybridization, and the inductive and anisotropic effects of nearby functional groups, determines its chemical shift. ucl.ac.uk The presence of the electronegative oxygen atom in the oxolane ring, the cyano group, and the carboxylic acid group all have distinct effects on the chemical shifts of adjacent nuclei.

The quaternary carbon atom (C2), bonded to both the electron-withdrawing cyano and carboxylic acid groups, is expected to have a significantly downfield ¹³C chemical shift. The carbon atoms of the oxolane ring (C3, C4, and C5) will also show distinct shifts influenced by the ether oxygen and the substituents at C2. The protons on the oxolane ring will exhibit complex splitting patterns and chemical shifts dependent on their stereochemical relationship to the substituents on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 | 170 - 180 |

| C2 | - | 50 - 60 |

| C3-H | 2.2 - 2.6 | 25 - 35 |

| C4-H | 1.9 - 2.3 | 25 - 35 |

| C5-H | 3.8 - 4.2 | 65 - 75 |

| CN | - | 115 - 125 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual values would be determined by specific GIAO calculations.

Vibrational Frequency Analysis (IR)

Vibrational frequency analysis is a computational tool used to predict the infrared (IR) spectrum of a molecule. The calculation of vibrational frequencies not only helps in the assignment of experimental IR absorption bands but also confirms that the optimized geometry corresponds to a true energy minimum. For this compound, the IR spectrum is expected to show characteristic absorption bands for its key functional groups.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. The O-H stretch of a carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong hydrogen bonding between molecules, which often exist as dimers. orgchemboulder.commsu.edu The carbonyl (C=O) stretch gives rise to an intense band, generally between 1760 and 1690 cm⁻¹. libretexts.org Its exact position is sensitive to dimerization and conjugation. orgchemboulder.com

Other expected vibrations for this compound include the C≡N stretch of the nitrile group, which is typically found in the 2260-2220 cm⁻¹ region, and the C-O stretching vibrations of the carboxylic acid and the ether group in the oxolane ring, which appear in the 1320-1210 cm⁻¹ and 1150-1085 cm⁻¹ regions, respectively. orgchemboulder.com

Table 2: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | O-H Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Nitrile (C≡N) | C≡N Stretch | 2260 - 2220 | Medium |

| Carboxylic Acid (C=O) | C=O Stretch (Dimer) | 1725 - 1700 | Strong |

| Carboxylic Acid (C-O) | C-O Stretch | 1320 - 1210 | Medium |

| Oxolane (C-O-C) | Asymmetric C-O-C Stretch | 1150 - 1085 | Strong |

Note: These are general frequency ranges. Specific values are obtained from vibrational frequency calculations.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. libretexts.orgfrontiersin.org Computational chemistry accounts for these interactions using various solvent models. These models are crucial for accurately predicting properties in solution, where most chemical reactions occur. The most common approaches are implicit (continuum) and explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.comtorvergata.itresearchgate.net These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific interactions like hydrogen bonding, but at a much higher computational cost. researchgate.net

For this compound, a polar molecule with hydrogen bond donor (COOH) and acceptor (C=O, CN, ether oxygen) sites, solvent effects are expected to be significant. In polar protic solvents like water or alcohols, strong hydrogen bonds can form with the carboxylic acid and cyano groups. mongoliajol.info These interactions can influence the conformational preferences of the molecule and the stability of its charged (carboxylate) form. Theoretical calculations have shown that hydrogen bonding with a solvent can alter bond lengths and energies within a solute molecule. frontiersin.org The choice of solvent will affect the molecule's reactivity, particularly its acidity. libretexts.org Computational studies can simulate these effects, providing insight into reaction mechanisms and kinetics in different solvent environments.

Acid Dissociation Constant (pKₐ) Calculations

The acid dissociation constant (pKₐ) is a fundamental measure of the acidity of a compound in a specific solvent. Computational methods have been developed to predict pKₐ values with a high degree of accuracy. researchgate.netresearchgate.net These calculations are typically based on a thermodynamic cycle that relates the Gibbs free energy of dissociation in solution to the gas-phase acidities and the free energies of solvation for the acidic and basic species. researchgate.net

The cycle involves calculating the Gibbs free energy change (ΔG) for the following steps:

Gas-phase deprotonation of the acid (HA → H⁺ + A⁻).

Solvation of the acid (HA(gas) → HA(sol)).

Solvation of the conjugate base (A⁻(gas) → A⁻(sol)).

Solvation of the proton (H⁺(gas) → H⁺(sol)).

The free energies are calculated using high-level quantum mechanical methods for the gas-phase species and a continuum solvation model for the solvation energies. researchgate.net The accuracy of the calculated pKₐ is highly dependent on the accuracy of the computed free energies, particularly the solvation free energy of the proton, which is often taken from experimental data. researchgate.net

For this compound, the pKₐ is expected to be significantly influenced by the electron-withdrawing cyano group attached to the α-carbon. This group stabilizes the resulting carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKₐ) compared to a simple alkyl carboxylic acid. Computational studies on similar molecules, like cyanoacetic acid, have demonstrated the effectiveness of these methods. researchgate.net The oxolane ring itself may also have a mild inductive effect. Calculating the pKₐ of this compound would provide a quantitative measure of its acidic strength, which is essential for understanding its chemical behavior in biological and chemical systems.

Table 3: Illustrative Thermodynamic Cycle for pKₐ Calculation

| Thermodynamic Quantity | Description | Computational Method |

| ΔG°gas(HA) | Gas-phase free energy of the acid | DFT (e.g., B3LYP/6-311+G(d,p)) |

| ΔG°gas(A⁻) | Gas-phase free energy of the conjugate base | DFT (e.g., B3LYP/6-311+G(d,p)) |

| ΔG°solv(HA) | Free energy of solvation of the acid | Continuum Model (e.g., SMD or PCM) |

| ΔG°solv(A⁻) | Free energy of solvation of the conjugate base | Continuum Model (e.g., SMD or PCM) |

| pKₐ | Acid Dissociation Constant | Calculated from ΔG°aq using the thermodynamic cycle |

Applications of 2 Cyanooxolane 2 Carboxylic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-Cyanooxolane-2-carboxylic acid, stemming from the C2-stereocenter which is substituted with both a cyano and a carboxylic acid group, positions it as a potentially valuable chiral building block in asymmetric synthesis. Chiral molecules are crucial in the development of pharmaceuticals and agrochemicals, where a specific enantiomer often exhibits the desired biological activity. While the broader class of chiral carboxylic acids is extensively used in asymmetric synthesis to introduce stereogenic centers with high precision, specific and detailed research findings on the application of this compound in this context are not widely documented in publicly available literature. researchgate.netrsc.org The principle of using chiral building blocks involves incorporating a pre-existing stereocenter into a target molecule, thereby controlling the stereochemical outcome of the synthesis. sigmaaldrich.comsioc-journal.cn

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecules

The synthesis of complex natural products and bioactive molecules is a significant driver of innovation in organic chemistry. beilstein-journals.orgmdpi.comnih.govepfl.ch These syntheses often rely on strategic bond formations and the use of versatile starting materials that can be elaborated into intricate molecular architectures. umn.edu While the structural features of this compound, including its cyclic ether moiety and dual functional groups, suggest its potential as a precursor in the synthesis of certain natural product scaffolds, specific examples of its utilization in the total synthesis of named natural products or bioactive molecules are not prominently reported in the accessible scientific literature. The general strategy involves the transformation of functional groups and the construction of new rings, for which a molecule like this compound could theoretically serve as a starting point.

Utility in the Construction of Diverse Heterocyclic Frameworks

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The development of new methods for their synthesis is a continuous area of research. Compounds containing both a nitrile and a carboxylic acid group can be versatile precursors for various heterocyclic systems. For instance, the cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles, while the carboxylic acid can be converted into other functionalities to facilitate ring closure. chemrxiv.orgajchem-a.combeilstein-journals.org However, specific and detailed studies outlining the systematic use of this compound for the construction of a diverse range of heterocyclic frameworks are not extensively available in the reviewed literature. Research on related compounds, such as those containing cyano and carboxylic acid functionalities, demonstrates the potential for such transformations. mdpi.com

Application in the Synthesis of Specialty Polymers and Materials

Specialty polymers and materials are designed to have specific properties for advanced applications. The incorporation of unique monomeric units can significantly influence the characteristics of the resulting polymer. While there is a broad field of research into specialty polymers, the specific application of this compound as a monomer or modifying agent in the synthesis of specialty polymers and materials is not a widely documented area of study. The presence of two reactive functional groups could, in principle, allow for its incorporation into polymer chains, potentially imparting specific properties due to the oxolane ring and the cyano group.

Development as a Ligand or Catalyst Precursor in Metal-Mediated Transformations

The development of new ligands and catalyst precursors is crucial for advancing metal-mediated transformations, which are fundamental in modern organic synthesis. Carboxylic acids and nitriles are known to coordinate with metal centers, and chiral ligands are essential for asymmetric catalysis. osti.govnih.govuobaghdad.edu.iqkit.edumdpi.comrsdjournal.orgmdpi.com The structure of this compound suggests its potential to act as a bidentate or monodentate ligand for various transition metals. Such complexes could find applications in catalysis. d-nb.infonih.govrsc.org However, detailed research on the synthesis of metal complexes derived from this compound and their subsequent application as catalysts or catalyst precursors in specific transformations is not readily found in the surveyed scientific literature.

Future Research Directions and Emerging Trends for 2 Cyanooxolane 2 Carboxylic Acid

Development of More Sustainable and Environmentally Benign Synthetic Routes

Future research will increasingly focus on developing greener synthetic pathways to 2-cyanooxolane-2-carboxylic acid and its derivatives, moving away from hazardous reagents and energy-intensive conditions. beilstein-journals.orgmdpi.com A primary goal is the reduction of environmental impact by utilizing sustainable starting materials and catalysts. google.comnih.gov One promising avenue is the use of carbon dioxide (CO₂) as a C1 feedstock, which is an abundant, non-toxic, and renewable resource. chemrevlett.com Electrochemical methods that enable the carboxylation of substrates with CO₂ represent a sustainable alternative to traditional chemical processes. beilstein-journals.orgchemrevlett.com

Another key trend is the replacement of conventional stoichiometric oxidants with greener alternatives like hydrogen peroxide (H₂O₂), where water is the only byproduct. mdpi.comnih.gov The development of robust, metal-free catalysts, such as those based on functionalized graphene oxide, could facilitate the efficient oxidation of aldehyde precursors to the desired carboxylic acid under mild conditions. nih.gov Furthermore, employing environmentally benign solvents, particularly water, in synthetic protocols is a critical aspect of green chemistry that could simplify product isolation and reduce chemical waste. beilstein-journals.org

| Research Direction | Key Principles & Methodologies | Potential Benefits |

| CO₂ Utilization | Electrochemical or reductive carboxylation of precursors with CO₂. beilstein-journals.orgchemrevlett.com | Utilizes a renewable C1 source, reduces greenhouse gas. |

| Green Oxidants | Employing H₂O₂ with stable catalysts (e.g., platinum, solid acids). mdpi.comnih.govrsc.org | Water as the sole byproduct, avoids toxic metal waste. |

| Metal-Free Catalysis | Development of organocatalysts or carbocatalysts for key transformations. nih.govresearchgate.net | Reduces cost and environmental burden of transition metals. |

| Benign Solvents | Performing reactions in water or other green solvents. beilstein-journals.org | Enhances safety, simplifies workup, lowers environmental impact. |

Exploration of Novel Reactivities and Transformational Pathways

The dense functionality of this compound offers a rich platform for exploring novel chemical transformations. Future studies will likely investigate the unique reactivity stemming from the interaction between the cyano, carboxylic acid, and ether moieties. Redox-neutral strategies that enable C-C and C-H bond activation are expected to open new avenues for derivatization. rsc.org

Research into multicomponent reactions (MCRs) could lead to the one-pot synthesis of highly complex molecules from simple precursors, with this compound or its synthons acting as key building blocks. rsc.org For instance, strategies that achieve the concurrent formation of a C-O bond and a C-X bond could be adapted to generate β-functionalised ether products. rsc.org Additionally, exploring the decarboxylative functionalization of the molecule could provide access to a new class of 2-cyanooxolane derivatives, a strategy that is increasingly used for complex carboxylic acids. researchgate.net The development of novel annulation strategies, where the carboxylic acid participates in ring-forming reactions, could also yield unique polycyclic structures. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis represents a significant trend for the production and derivatization of complex molecules like this compound. wuxiapptec.comresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing potentially hazardous or highly exothermic reactions. wuxiapptec.com This enhanced control improves safety, reproducibility, and often, reaction yield. acs.orgfigshare.com

Automated synthesizers, which can perform multi-step reactions, purifications, and analyses, are particularly well-suited for constructing libraries of derivatives for screening purposes. nih.gov The synthesis of cyclic ether intermediates has already been successfully demonstrated using automated platforms, highlighting the feasibility of this approach. figshare.comacs.org Applying flow chemistry could enable the on-demand generation and immediate use of unstable intermediates, a significant advantage when dealing with reactive functional groups. wuxiapptec.com This methodology has been successfully applied to scale up various transformations, including oxidations and reductions, which are relevant to the synthesis of carboxylic acids and their precursors. rsc.orgwuxiapptec.com

| Advantage of Flow/Automated Synthesis | Application to this compound | Supporting Evidence |

| Enhanced Safety | Controlled handling of cyanide precursors and exothermic steps. | Minimizes accumulation of unstable intermediates. wuxiapptec.com |

| Precise Control | Fine-tuning of temperature, pressure, and mixing for improved yield and selectivity. | Leads to better reproducibility and efficiency. wuxiapptec.comacs.org |

| Scalability | Straightforward scale-up from discovery to production quantities. | Demonstrated for oxidations and other reactions. rsc.orgwuxiapptec.com |

| High-Throughput Experimentation | Rapid generation of derivative libraries for screening applications. | Automated synthesizers enable library creation. nih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While standard spectroscopic methods are essential, a deeper understanding of the three-dimensional structure, conformation, and intermolecular interactions of this compound requires more advanced techniques. Future research will rely on a combination of high-resolution methods to provide an unambiguous structural assignment. researchgate.net

Single-crystal X-ray crystallography remains the definitive method for determining solid-state molecular structures and can reveal details about intermolecular hydrogen bonding and crystal packing. mdpi.com For cases where suitable crystals are difficult to obtain, or for studying the compound in solution, advanced Nuclear Magnetic Resonance (NMR) techniques are invaluable. This includes multi-dimensional NMR experiments and the use of computational methods to predict chemical shifts, which can help resolve complex spectra and confirm structural assignments. researchgate.netnih.gov Vibrational spectroscopy, including FT-IR and Raman, provides complementary information about functional groups and can be used to monitor coordination or hydrogen bonding interactions, often aided by theoretical calculations. nih.gov The combination of multiple spectroscopic techniques offers a powerful approach for comprehensive characterization. arxiv.org

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental synthesis and computational modeling is a powerful trend that will accelerate research on this compound. chemrxiv.org Quantum mechanics calculations, particularly Density Functional Theory (DFT), are increasingly used to predict molecular properties, elucidate reaction mechanisms, and interpret spectroscopic data. mdpi.comchemicaljournal.org

Computational studies can be employed to:

Predict Reactivity: Model the stability of intermediates and transition states to predict the most likely reaction pathways and guide the design of new synthetic routes. chemrxiv.orgrsc.org

Elucidate Mechanisms: Provide detailed insight into reaction mechanisms, such as identifying the rate-determining step or the role of a catalyst, which can be difficult to determine through experiments alone. chemrxiv.orgnih.gov

Interpret Spectra: Calculate theoretical NMR, IR, and Raman spectra to aid in the assignment of experimental data, which is especially useful for complex structures. researchgate.netnih.gov

Understand Intermolecular Interactions: Use molecular dynamics (MD) simulations to study how molecules of this compound interact with each other or with solvents and other molecules, which is crucial for understanding its physical properties and potential applications. chemicaljournal.orgmdpi.com